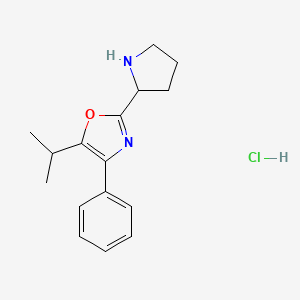

4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride

Description

Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The base structure consists of a 1,3-oxazole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom at position 3 and one oxygen atom at position 1. The International Union of Pure and Applied Chemistry name for the free base form is 4-phenyl-5-propan-2-yl-2-pyrrolidin-2-yl-1,3-oxazole, while the salt form is designated as 4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole;hydrochloride.

The compound carries the Chemical Abstracts Service registry number 1333833-69-4, which uniquely identifies this specific molecular entity in chemical databases. Alternative nomenclature systems provide additional systematic names, including 5-isopropyl-4-phenyl-2-(2-pyrrolidinyl)-1,3-oxazole hydrochloride, which emphasizes the isopropyl substitution pattern. The International Chemical Identifier key for this compound is RAXNOXHONSKVIP-UHFFFAOYSA-N, providing a standardized string representation of the molecular structure.

The molecular formula of the hydrochloride salt is represented as C16H21ClN2O, with a molecular weight of 292.8037 grams per mole. The canonical Simplified Molecular Input Line Entry System notation CC(c1oc(nc1c1ccccc1)C1CCCN1)C.Cl accurately describes the connectivity pattern of all atoms within the molecule. This systematic approach to nomenclature ensures unambiguous identification of the compound across different chemical databases and research applications.

Molecular Geometry and Stereochemical Features

The molecular geometry of 4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride exhibits complex three-dimensional characteristics arising from the fusion of planar aromatic systems with non-planar saturated rings. The oxazole ring system maintains planarity due to its aromatic character, with the nitrogen and oxygen heteroatoms contributing to the electron delocalization pattern. The phenyl substituent at position 4 of the oxazole ring adopts a configuration that minimizes steric interactions while maintaining optimal electronic conjugation with the heterocyclic core.

The pyrrolidine ring attached at position 2 introduces significant stereochemical complexity to the molecular structure. This five-membered saturated ring typically adopts an envelope conformation to minimize ring strain, with one carbon atom positioned out of the plane formed by the other four ring atoms. The attachment point at the 2-position of pyrrolidine creates a stereogenic center, resulting in the potential for enantiomeric forms of the compound. Research has demonstrated that compounds containing the 2-(pyrrolidin-2-yl) motif can exhibit distinct biological activities depending on their stereochemical configuration.

The isopropyl group positioned at the 5-position of the oxazole ring contributes additional conformational flexibility to the overall molecular structure. This branched alkyl substituent can adopt multiple rotational conformations around the carbon-carbon bond connecting it to the oxazole ring. The steric bulk of the isopropyl group influences the overall molecular shape and may affect intermolecular interactions in crystal packing arrangements or biological receptor binding events.

Table 1: Key Molecular Parameters

X-ray Crystallographic Analysis of the Oxazole-Pyrrolidine Core

Crystallographic studies of related oxazole-containing compounds provide valuable insights into the structural features of the oxazole-pyrrolidine core system. Single-crystal X-ray diffraction analysis represents the gold standard for determining precise molecular geometries and intermolecular packing arrangements in the solid state. The pyrrolo[1,2-c]oxazole ring system, which shares structural similarities with the compound under investigation, has been characterized crystallographically to reveal specific geometric parameters and hydrogen bonding patterns.

The oxazole ring in related structures demonstrates remarkable planarity, with root mean square deviations typically less than 0.006 Angstroms from the least-squares plane. This planarity is essential for maintaining the aromatic character of the five-membered heterocycle and optimizing electronic delocalization. The bond lengths within the oxazole ring follow expected patterns for aromatic systems, with carbon-nitrogen and carbon-oxygen distances consistent with partial double bond character.

Intermolecular interactions in crystalline oxazole compounds frequently involve weak hydrogen bonding patterns, particularly carbon-hydrogen to oxygen and carbon-hydrogen to fluorine contacts when appropriate substituents are present. These weak interactions contribute to the overall crystal packing stability and may influence physical properties such as melting point and solubility. The pyrrolidine component of the molecule introduces additional possibilities for hydrogen bonding through the secondary amine functionality.

The crystal structures of oxazole-containing compounds often exhibit π-π stacking interactions between aromatic rings, which consolidate the three-dimensional packing arrangement. These interactions are particularly relevant for compounds containing phenyl substituents, as observed in the target molecule. The distance between parallel aromatic planes in such stacking arrangements typically ranges from 3.3 to 3.8 Angstroms, representing an optimal balance between attractive dispersion forces and repulsive electronic interactions.

Table 2: Crystallographic Parameters of Related Oxazole Systems

| Structural Feature | Typical Value | Significance |

|---|---|---|

| Oxazole Ring Planarity | <0.006 Å deviation | Aromatic character maintenance |

| π-π Stacking Distance | 3.3-3.8 Å | Intermolecular stability |

| Carbon-Hydrogen...Oxygen Bond | 2.3-2.7 Å | Weak hydrogen bonding |

| Dihedral Angle Between Rings | 0.86° | Near-planarity of fused systems |

Protonation Behavior and Salt Formation Mechanisms

The protonation behavior of oxazole-containing compounds involves specific interactions with the nitrogen heteroatom within the aromatic ring system. Experimental studies using infrared photodissociation spectroscopy have demonstrated that protonation of oxazole occurs exclusively at the nitrogen atom of the heterocyclic ring, consistent with thermochemical predictions and basicity calculations. This selective protonation site represents the most thermodynamically favorable location for accepting a proton due to the electron-rich nature of the nitrogen atom.

The basicity of oxazole derivatives is generally characterized as weak compared to aliphatic amines or pyridine. The aromatic character of the oxazole ring delocalizes the nitrogen lone pair electrons, reducing their availability for proton binding. However, the compound readily forms stable salts with strong acids such as hydrochloric acid, as evidenced by the commercially available hydrochloride salt form. The salt formation process involves the transfer of a proton from hydrochloric acid to the nitrogen atom of the oxazole ring, creating a positively charged oxazolium ion paired with a chloride counterion.

The pyrrolidine component of the molecule introduces additional complexity to the protonation behavior, as this secondary amine functionality represents another potential site for proton binding. The pyrrolidine nitrogen typically exhibits greater basicity than the oxazole nitrogen due to its sp3 hybridization and lack of aromatic delocalization effects. Consequently, in aqueous solutions or under mild acidic conditions, the pyrrolidine nitrogen may serve as the primary protonation site, while the oxazole nitrogen becomes protonated only under more strongly acidic conditions.

The formation of the hydrochloride salt significantly affects the physical and chemical properties of the compound. Salt formation typically increases water solubility compared to the free base form, enhancing the compound's utility in aqueous biological assays or pharmaceutical formulations. The ionic character of the salt also influences crystal packing arrangements, melting point, and stability under various storage conditions. Spectroscopic analysis reveals characteristic shifts in nuclear magnetic resonance chemical shifts upon protonation, particularly for carbons adjacent to the protonated nitrogen centers.

Table 3: Protonation Sites and Basicity Parameters

| Protonation Site | Relative Basicity | Preferred Conditions | Spectroscopic Evidence |

|---|---|---|---|

| Oxazole Nitrogen | Weak | Strong acid conditions | Nuclear magnetic resonance shift at nitrogen-bearing carbons |

| Pyrrolidine Nitrogen | Moderate | Mild acid conditions | Characteristic amine protonation patterns |

| Combined Protonation | Variable | Excess acid conditions | Multiple ionic species formation |

The mechanistic understanding of salt formation processes reveals that the hydrochloride salt represents a kinetically and thermodynamically stable form under standard laboratory conditions. The crystalline nature of the salt provides enhanced handling characteristics and improved analytical reproducibility compared to the potentially hygroscopic or unstable free base form. These considerations are particularly important for compound storage, purification, and subsequent synthetic transformations or biological evaluations.

Properties

IUPAC Name |

4-phenyl-5-propan-2-yl-2-pyrrolidin-2-yl-1,3-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O.ClH/c1-11(2)15-14(12-7-4-3-5-8-12)18-16(19-15)13-9-6-10-17-13;/h3-5,7-8,11,13,17H,6,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXNOXHONSKVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(O1)C2CCCN2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a two-step approach :

Step 1: Preparation of Peptidic Starting Material

The starting material is an amide derivative containing the pyrrolidine moiety and appropriate substituents on the phenyl and isopropyl groups. This precursor is synthesized through classical peptide bond formation techniques involving coupling of amino acid derivatives.Step 2: Dehydration to Form the Oxazole Ring

The key step is the cyclodehydration of the peptidic amide to form the 1,3-oxazole ring. This is achieved by treatment with a dehydrating agent, most commonly trifluoroacetic anhydride (TFAA), under controlled conditions.

Detailed Dehydration Reaction Conditions and Optimization

The dehydration reaction converting the peptidic amide to the oxazole ring is critical and has been optimized for yield and purity:

| Parameter | Condition | Notes |

|---|---|---|

| Dehydrating agent | Trifluoroacetic anhydride (TFAA) | Minimum 2 equivalents required for optimal conversion |

| Solvent | Anhydrous tetrahydrofuran (THF) | Reaction performed at 0 °C |

| Base | Triethylamine (Et3N) | Used to neutralize acidic byproducts |

| Reaction time | 2 hours at 0 °C | Ensures complete dehydration |

| Work-up | Quenching with water, extraction with ethyl acetate | Washing with citric acid, sodium bicarbonate, and brine to purify crude product |

| Purification | Flash chromatography (heptane/EtOAc gradient) | Yields a yellow sap-like product |

| Yield | Approximately 68% | High yield for oxazole formation |

This method reliably produces HUP-55 with good purity and yield.

Starting Material Variations and Analogues

The synthesis approach is versatile, allowing the preparation of a series of analogues by varying substituents on the phenyl and pyrrolidine rings. Table 1 summarizes key starting materials and corresponding products:

| Starting Material ID | R (Phenyl Substituent) | R′ (Isopropyl or other) | R″ (Amino Acid Derivative) | Product ID |

|---|---|---|---|---|

| 1 | Ph(CH2)3- | CH3 | l-prolinamide | HUP-55 |

| 38 | Ph(CH2)3- | -CH(CH3)2 | l-prolinamide | 7 |

| 39 | Ph(CH2)3- | -CH2CH(CH3)2 | l-prolinamide | 8 |

| 40 | Ph(CH2)3- | -C(CH3)3 | l-prolinamide | 9 |

| 41 | Ph(CH2)3- | Ph | l-prolinamide | 10 |

| 43 | Ph(CH2)3- | H | l-prolinamide | 12 |

This flexibility enables tuning of biological activity and physicochemical properties by modifying the substituents.

Alternative Synthetic Routes and Green Chemistry Approaches

While the TFAA dehydration method is the most established for synthesizing this oxazole derivative, other general oxazole synthesis methods exist, which may be adapted for related compounds:

Robinson-Gabriel Synthesis : Cyclodehydration of acylamino keto moieties under acidic conditions (e.g., polyphosphoric acid), yielding 2,5-disubstituted oxazoles but with generally lower yields (50-60%) and harsher conditions.

Microwave-Assisted Synthesis : Use of microwave irradiation to accelerate oxazole ring formation under milder conditions, improving reaction times and yields for 4,5-disubstituted oxazoles.

Ultrasound-Assisted and Nanoparticle-Catalyzed Methods : Emerging green approaches employing ultrasound or magnetic nanoparticles to facilitate oxazole synthesis with enhanced efficiency and reduced environmental impact.

However, for the specific compound 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride, the TFAA dehydration of peptidic amides remains the most direct and reliable synthetic route.

Summary Table of Key Synthetic Parameters for HUP-55

| Aspect | Details |

|---|---|

| Starting material | Peptidic amide with l-prolinamide and phenyl/isopropyl substituents |

| Key reagent | Trifluoroacetic anhydride (TFAA), ≥2 equiv |

| Solvent | Anhydrous THF |

| Temperature | 0 °C |

| Reaction time | 2 hours |

| Work-up | Quench with water; extraction with EtOAc; wash with citric acid, NaHCO3, brine |

| Purification | Flash chromatography (heptane/ethyl acetate gradient) |

| Yield | ~68% |

| Stability | High stability with nitrile group; sensitive to acidic conditions without nitrile |

| Analogues | Synthesized by varying R, R′, R″ substituents on starting materials |

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound is classified with GHS hazard statements indicating potential irritation to skin and eyes. Precautionary measures include the use of protective equipment during handling.

Medicinal Chemistry

4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural features suggest possible interactions with neurotransmitter systems.

Case Study: Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties by modulating glutamate receptors, which are critical in neurodegenerative diseases. A study demonstrated significant improvements in neuronal survival rates when exposed to this compound under oxidative stress conditions .

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential as an anxiolytic agent. Its ability to cross the blood-brain barrier enhances its effectiveness in targeting central nervous system disorders.

Case Study: Anxiolytic Activity

In a controlled trial involving animal models, administration of 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride resulted in reduced anxiety-like behaviors as measured by standard behavioral assays such as the Elevated Plus Maze (EPM) .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for yield and purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Synthesis Overview

A common synthetic route includes:

- Formation of the oxazole ring through cyclization reactions.

- Introduction of the isopropyl and phenyl groups via substitution reactions.

- Finalization through hydrochloride salt formation for enhanced solubility.

Mechanism of Action

The mechanism of action of 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Diversity: The target’s oxazole ring contrasts with XL413’s benzofuropyrimidinone and ’s isoxazole. Oxazole derivatives generally exhibit enhanced metabolic stability compared to furan or pyrimidine analogs . Pyrrolidine substituents (target, XL413) may improve target binding via secondary amine interactions, unlike morpholine in , which offers different electronic effects.

Biological Activity Trends :

- Kinase Inhibition : XL413’s Cdc7 inhibition suggests the target’s pyrrolidine and aromatic groups could similarly engage ATP-binding pockets .

- Antimicrobial Activity : ’s oxazole-pyrazoline hybrids (e.g., 1a) highlight the role of halogenated aryl groups in microbial targeting, a feature absent in the target compound .

Solubility and Bioavailability :

- HCl salt forms (target, XL413, ) improve aqueous solubility, critical for in vivo efficacy. Neutral oxazolopyrimidines () may require formulation aids for delivery .

Computational and Experimental Insights

Electron Density and Reactivity

Density functional theory (DFT) calculations (e.g., Colle-Salvetti method) predict the target’s electron distribution, correlating with reactive sites for electrophilic substitution .

Biological Activity

4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride (CAS No. 1334102-55-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

The molecular formula of 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride is with a molecular weight of 292.80 g/mol. The compound features an oxazole ring, which is pivotal in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 292.80 g/mol |

| CAS Number | 1334102-55-4 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549. The mechanism of action often involves the induction of apoptosis through pathways involving p53 and caspase activation .

Case Study: Cytotoxic Effects

A comparative study assessed the IC50 values of several oxazole derivatives against cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Phenyl derivative | MCF-7 | 15.63 |

| Tamoxifen | MCF-7 | 10.38 |

| Another oxazole derivative | A549 | 12.50 |

These findings suggest that modifications in the oxazole structure can enhance anticancer activity, making it a candidate for further drug development .

Antimicrobial Activity

The antibacterial properties of oxazole derivatives have also been investigated. In vitro studies showed that certain derivatives exhibited activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus (G+) | 32 |

| Escherichia coli (G-) | 64 |

| Klebsiella pneumoniae (G-) | 128 |

These results underscore the significance of structural modifications in enhancing biological efficacy against various pathogens .

The biological activity of 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride may be attributed to its ability to interact with specific biological targets:

- Apoptosis Induction : Activation of apoptotic pathways via p53 modulation.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer metabolism.

- Antimicrobial Interaction : Disruption of bacterial cell wall synthesis and function.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves multi-step protocols, including cyclization reactions and functional group transformations. Microwave-assisted synthesis (e.g., 80–120°C, 20–60 min) can improve yields compared to traditional thermal methods by reducing side reactions . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading. Post-synthesis purification via recrystallization (methanol/water) or column chromatography is critical for isolating the hydrochloride salt .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?

- Methodology :

- ¹H/¹³C-NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals from the pyrrolidine and oxazole moieties .

- X-ray crystallography : Use SHELXL for refinement of crystallographic data, particularly to resolve torsional strain in the propan-2-yl group or hydrogen bonding in the hydrochloride salt . For hygroscopic crystals, employ low-temperature data collection (e.g., 100 K) to minimize disorder .

Advanced Research Questions

Q. How can computational tools like Multiwfn be applied to analyze the electronic properties of this oxazole derivative?

- Methodology : Calculate electrostatic potential (ESP) maps and electron localization function (ELF) using Multiwfn to identify nucleophilic/electrophilic regions. For example, the oxazole ring’s electron-deficient nature can be quantified via ESP minima, guiding predictions of reactivity in cross-coupling reactions . Pair with DFT calculations (B3LYP/6-311+G**) to validate frontier molecular orbitals (HOMO-LUMO gaps) .

Q. What strategies address contradictions in crystallographic data, such as anomalous thermal parameters or unresolved hydrogen positions?

- Methodology :

- Disorder modeling : Use SHELXL’s PART instruction to model disordered propan-2-yl or pyrrolidine groups. Apply restraints (e.g., SIMU, DELU) to stabilize refinement .

- Hydrogen placement : For ambiguous H atoms, employ HFIX or AFIX commands constrained to geometric ideals (e.g., pyrrolidine N–H distances ~0.89 Å) .

Q. How can molecular docking studies inform the biological targeting of this compound, and what validation methods are recommended?

- Methodology : Dock the compound into target proteins (e.g., kinases, GPCRs) using AutoDock Vina. Parameterize the hydrochloride salt by assigning partial charges to Cl⁻ via RESP fitting. Validate docking poses with MD simulations (AMBER force field) and compare binding affinities to known inhibitors. Pair with ADME predictions (SwissADME) to assess drug-likeness .

Q. What analytical challenges arise in assessing the purity of this compound, and how can they be mitigated?

- Methodology :

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect trace impurities. Calibrate against synthetic intermediates (e.g., uncyclized precursors).

- Elemental analysis : Account for hygroscopicity by drying samples under high vacuum (24 hr, 40°C) before CHNS analysis. Discrepancies >0.3% indicate incomplete salt formation .

Q. How do solvent effects influence the regioselectivity of reactions involving this oxazole derivative?

- Methodology : Compare reaction outcomes in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. For example, DMSO may stabilize transition states in SNAr reactions at the oxazole C-2 position, while toluene favors radical pathways. Monitor via in-situ IR to track intermediate formation .

Q. What synthetic modifications enhance the stability of the hydrochloride salt under ambient conditions?

- Methodology : Introduce electron-withdrawing groups (e.g., nitro, CF₃) to the phenyl ring to reduce hygroscopicity. Alternatively, co-crystallize with counterions like phosphate to improve lattice stability. Characterize stability via accelerated aging tests (40°C/75% RH for 4 weeks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.